molecular formula C11H13BrO B1504264 5-Bromo-2,2-dimethylchroman CAS No. 263903-19-1

5-Bromo-2,2-dimethylchroman

Cat. No.: B1504264
CAS No.: 263903-19-1
M. Wt: 241.12 g/mol
InChI Key: CNWNDWHYOFPMGQ-UHFFFAOYSA-N
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Description

Overview of the Chroman Core Structure as a Privileged Scaffold in Organic Synthesis

The chroman framework, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is recognized as a "privileged scaffold" in organic synthesis. researchgate.netrsc.org This designation stems from its recurring presence in a multitude of natural products and biologically active molecules. rsc.org The structural rigidity and specific stereochemistry of the chroman core make it an ideal foundation for the development of new therapeutic agents and other functional molecules. The 2,2-dimethyl substitution, in particular, can enhance metabolic stability by preventing ring-opening reactions. The chroman-4-one scaffold, a close relative, is also a crucial intermediate and building block in drug design and organic synthesis. researchgate.net

The Unique Role of Halogenation, Specifically Bromination, in Modulating Chemical Reactivity and Synthetic Versatility within Chroman Systems

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry that significantly alters the chemical and physical properties of the parent molecule. mt.comvedantu.combritannica.com In chroman systems, halogenation, and specifically bromination, plays a pivotal role in modulating chemical reactivity and expanding synthetic possibilities.

The introduction of a bromine atom can:

Serve as a handle for further functionalization: The bromine atom in brominated chromans is a versatile functional group that can be readily substituted or participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Influence reaction regioselectivity: The position of the bromine atom on the chroman ring can direct subsequent chemical transformations to specific sites on the molecule.

Modify electronic properties: The electronegativity of the bromine atom can influence the electron distribution within the chroman ring system, thereby affecting its reactivity and biological interactions.

Stabilize intermediates: In certain reactions, the presence of a bromine atom can stabilize reactive intermediates, such as carbanions, preventing undesired side reactions like ring-opening. psu.eduhud.ac.ukrsc.org

Specific Contextualization of 5-Bromo-2,2-dimethylchroman within Contemporary Chroman Research

This compound is a specific halogenated derivative that has garnered attention within the scientific community. Its structure combines the stable 2,2-dimethylchroman (B156738) core with a bromine atom at the 5-position of the aromatic ring. This particular arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Research involving similar brominated chroman structures, such as 6-bromo-2,2-dimethylchroman-4-amine (B1283069) and 3-bromo-7-methoxy-2,2-dimethylchroman-4-one, highlights the importance of bromination in creating diverse and synthetically useful chroman derivatives. psu.eduhud.ac.ukrsc.org

Rationale for the Comprehensive Academic Investigation of this compound

A thorough investigation of this compound is warranted due to its potential as a key building block in the synthesis of novel compounds with potentially valuable properties. Understanding its synthesis, reactivity, and physical characteristics is crucial for its effective utilization in various research and development endeavors. The strategic placement of the bromine atom offers a gateway to a wide array of chemical modifications, paving the way for the creation of new materials and potential drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,2-dimethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)7-6-8-9(12)4-3-5-10(8)13-11/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWNDWHYOFPMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697410
Record name 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263903-19-1
Record name 5-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways to 5 Bromo 2,2 Dimethylchroman

Retrosynthetic Analysis of 5-Bromo-2,2-dimethylchroman: Key Disconnections and Precursors

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. egrassbcollege.ac.in For this compound, two primary disconnections are considered logical.

The first disconnection is the carbon-bromine (C-Br) bond via a functional group interconversion (FGI). This leads back to the unsubstituted 2,2-dimethylchroman (B156738) core. The forward reaction would be a regioselective electrophilic bromination of the aromatic ring.

A second, more fundamental disconnection breaks the chroman ring itself. The ether bond (C-O) and the C-C bond forming the pyran ring can be disconnected. This typically involves breaking the bond between the oxygen and the aromatic ring, and the bond between C-4 and C-4a. This approach points to two key precursors: a substituted phenol (B47542) and a three-carbon (C3) electrophilic synthon. The gem-dimethyl group can be part of this C3 unit. This leads to precursors such as a brominated phenol and an isoprenoid-type fragment.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Key precursors identified through this analysis include:

2,2-dimethylchroman: The immediate precursor for a late-stage bromination strategy.

4-Bromophenol (or a related brominated phenol): A starting material if the bromine is incorporated early in the synthesis.

An isoprenoid C3 or C5 unit: Such as 3,3-dimethylallyl bromide, 2-methyl-3-buten-2-ol (B93329) (isoprenol), or 3,3-dimethylacrylic acid, to form the pyran ring with the gem-dimethyl group.

Foundational Synthetic Methodologies for Chroman Ring Formation

The construction of the chroman skeleton is a well-established area of heterocyclic chemistry, with several reliable methods available.

A common and direct route to chromans involves the reaction of a phenol with a suitable three-carbon partner, followed by cyclization. One classical approach is the acid-catalyzed reaction of phenols with allylic alcohols. For instance, the reaction of a phenol with 2-methyl-3-buten-2-ol in the presence of an acid catalyst can lead to the formation of a 2,2-dimethylchroman ring system.

Alternatively, the synthesis can proceed via the thermal rearrangement of phenyl propargyl ethers. clockss.org Phenols can be alkylated with propargyl halides, and the resulting ethers undergo a Claisen rearrangement followed by cyclization to form a chromene, which can then be reduced to the corresponding chroman. clockss.org

Another approach involves the condensation of phenols with α,β-unsaturated acids or aldehydes. For example, the reaction of resorcinol (B1680541) derivatives with 3,3-dimethylacrylic acid in the presence of a condensing agent like boron fluoride-etherate can yield 2,2-dimethylchroman-4-ones, which are versatile intermediates that can be reduced to the chroman scaffold. researchgate.net

Table 1: Examples of Cyclization Reactions for Chroman Synthesis

Phenolic SubstrateC3 ReagentCatalyst/ConditionsProduct Type
Phenol2-Methyl-3-buten-2-olAcid catalyst (e.g., p-TsOH)2,2-Dimethylchroman
Phenol3-Chloro-3-methyl-1-butyneBase, then heat2,2-Dimethyl-2H-chromene
Resorcinol3,3-Dimethylacrylic acidBF₃·OEt₂2,2-Dimethylchroman-4-one (B181875)

Modern synthetic chemistry has increasingly utilized transition metals to catalyze the formation of heterocyclic rings with high efficiency and selectivity. bohrium.com Several transition metals, including palladium, nickel, rhodium, and copper, have been employed in the synthesis of chromans. chemrxiv.org

Palladium-catalyzed reactions are particularly prominent. For example, intramolecular aryloxyarylation reactions can construct the chroman ring. bohrium.com These methods often involve the coupling of an ortho-halo- or ortho-triflyloxy-substituted phenol derivative containing an appropriately positioned alkene. Similarly, palladium-catalyzed carbonylative cross-coupling reactions have been used to synthesize chroman-2,4-diones from 3-iodochromone precursors. acs.org

Nickel-catalyzed reductive cyclization of alkynones provides an efficient route to chiral chromans. chemrxiv.org This method uses a chiral phosphine (B1218219) ligand and a silane (B1218182) reductant to achieve high enantioselectivity. chemrxiv.org Furthermore, radical-based approaches, sometimes initiated by photoredox catalysis, have been developed. For example, a radical cascade (4+2) annulation of olefins with carbon-centered radicals generated from phenolic derivatives can lead to chroman structures. rsc.orgnih.gov

Table 2: Overview of Transition-Metal-Catalyzed Chroman Syntheses

Catalyst SystemReaction TypeStarting MaterialsKey Feature
Palladium(II)/Chiral LigandAsymmetric Alkene Aryloxyarylationo-Iodophenol tethered to an alkeneForms quaternary stereocenters bohrium.com
Nickel(0)/(R)-AntPhosAsymmetric Reductive CyclizationAryl chained alkynonesHigh enantioselectivity chemrxiv.org
Iron(III) ChloridePhotoredox Radical Cyclizationo-(Allyloxy)arylaldehydesSustainable, mild conditions acs.org
Ruthenium(II) Pincer ComplexCoupling of Naphthols and Allylic AlcoholsNaphthols, Allylic AlcoholsHigh diastereoselectivity researchgate.net

Targeted Synthetic Routes for this compound

The synthesis of the specific target molecule, this compound, requires control over both the chroman ring formation and the regiochemistry of the bromination step.

The regioselectivity of electrophilic aromatic substitution on the chroman ring is governed by the directing effects of the substituents. The ether oxygen is a strong activating, ortho-, para-directing group, while the alkyl portion of the pyran ring is a weak activating, ortho-, para-directing group. In 2,2-dimethylchroman, the positions ortho (C-8) and para (C-6) to the ether oxygen are highly activated. The C-5 and C-7 positions are meta to the oxygen and generally less reactive.

However, achieving bromination at the C-5 position is challenging but possible under specific conditions or with specific substitution patterns on the starting materials. One strategy involves starting with a phenol that is already brominated at the desired position. For example, using 4-bromo-3-(3-methylbut-2-en-1-yl)phenol could lead to the target structure upon cyclization.

Direct bromination of a pre-formed chroman ring can also be controlled. The choice of brominating agent and reaction conditions is critical. For instance, the bromination of 7-hydroxy-2,2-dimethylchroman-4-one (B103241) with N-bromosuccinimide (NBS) yields the 8-bromo derivative, whereas using bromine in chloroform (B151607) results in the 6-bromo derivative. rsc.org This highlights the sensitivity of regioselectivity to the reagents used. For the parent 2,2,7,8-tetramethylchroman-6-ol, bromination with Br₂ in hexane (B92381) with a catalytic amount of sulfuric acid leads to selective bromination at the C-5 position in high yield. nih.gov This suggests that the electronic and steric environment around the aromatic ring dictates the site of bromination.

The 2,2-dimethyl group is a characteristic feature of many natural and synthetic chromans. Its introduction is typically achieved by using a C3 or C5 building block that already contains this gem-dimethyl arrangement.

One of the most common methods involves the reaction of a phenol with reagents derived from isoprene. Key reagents include:

3,3-Dimethylacrylic acid: Condensation with phenols, often catalyzed by Lewis or Brønsted acids, forms a 2,2-dimethylchroman-4-one intermediate. researchgate.net This ketone can then be reduced to a hydroxyl group and subsequently eliminated or reduced to furnish the chroman.

2-Methyl-3-butyn-2-ol: This reagent can be used to form a phenyl propargyl ether, which then rearranges and cyclizes upon heating to give a 2,2-dimethyl-2H-chromene. clockss.orgresearchgate.net Subsequent reduction of the double bond yields the chroman.

Prenyl Halides (e.g., 1-bromo-3-methyl-2-butene): Alkylation of a phenol with a prenyl halide followed by acid-catalyzed cyclization of the resulting ether is a standard procedure.

Another established route starts from coumarins, which can react with Grignard reagents (e.g., methylmagnesium iodide) to introduce the two methyl groups at the C-2 position, ultimately forming a 2,2-dimethyl-2H-chromene after dehydration. clockss.org These methods ensure that the 2,2-dimethyl moiety is installed efficiently and is retained throughout subsequent transformations, such as the regioselective bromination step.

Multi-component Reactions and Cascade Sequences for Direct Synthesis

The direct construction of the this compound framework in a single operational step represents a significant goal for synthetic efficiency. Multi-component reactions (MCRs) and cascade sequences are powerful strategies that create molecular complexity from simple precursors in one pot by forming multiple chemical bonds sequentially without isolating intermediates. nih.govacs.orgmdpi.com These approaches align with the principles of step and atom economy, reducing waste and resource consumption. nih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, the synthesis of related chroman and chromene structures provides a blueprint. For instance, three-component reactions involving salicylaldehydes, a carbon-carbon double bond source, and a third reactant are common for building the pyran ring fused to a benzene (B151609) ring. mdpi.com A hypothetical MCR to access the target compound could involve 4-bromophenol, acetone (B3395972) (or a surrogate to form the gem-dimethyl group), and a C3 electrophilic synthon.

More concretely, cascade reactions, particularly those involving an intramolecular cyclization, offer a plausible route. A visible-light-induced cascade radical cyclization has been shown to be a highly efficient method for generating sulfone-functionalized chromans under mild, metal-free conditions. rsc.orgrsc.org This type of reaction typically involves an o-(allyloxy)aryl aldehyde, where a radical addition to the aldehyde is followed by cyclization onto the alkene. Adapting this to this compound would likely start with a precursor such as 4-bromo-2-((3-methylbut-2-en-1-yl)oxy)benzaldehyde. An intramolecular cyclization, often acid-catalyzed or promoted by a transition metal, would then form the chroman ring system.

Organocatalysis has also enabled powerful cascade reactions. For example, a highly enantioselective synthesis of chiral chroman derivatives has been developed using a bifunctional thiourea (B124793) organocatalyst via an oxa-Michael-Michael cascade reaction. nih.gov Such strategies, which create multiple stereocenters with high control, demonstrate the sophistication of modern cascade designs for chroman synthesis. acs.org

Innovative and Environmentally Benign Synthetic Accesses to this compound

Recent innovations in synthetic chemistry have prioritized the development of methods that are not only efficient but also environmentally sustainable. These approaches seek to minimize hazardous waste, reduce energy consumption, and utilize safer reagents.

Green Chemistry Principles in Chroman Synthesis

The synthesis of chroman derivatives has been a fertile ground for the application of green chemistry principles. Key strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. researchgate.net Solvent-free microwave conditions have been developed for the synthesis of chroman-4-one-based compounds, highlighting the potential for energy-efficient and waste-reducing protocols. researchgate.netdntb.gov.ua

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a primary goal. researchgate.net One-pot, two-component synthesis of chromene derivatives has been successfully achieved in an aqueous medium. researchgate.net

Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for a catalyst, often promoted by thermal or photochemical energy, represents an ideal green synthetic scenario. Visible-light-induced cascade reactions that proceed without an external photocatalyst are prime examples of this approach. rsc.orgrsc.org

Organocatalytic and Photoredox-Catalyzed Approaches

Among the most impactful modern synthetic tools are organocatalysis and photoredox catalysis, which provide mild and highly selective pathways to complex molecules. mdpi.comsemanticscholar.org

Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the cost and toxicity associated with many metal catalysts. mdpi.comsemanticscholar.org In the context of chroman synthesis, organocatalysts, such as those based on thiourea or proline, can activate substrates to participate in cascade reactions, leading to highly substituted chromans with excellent stereoselectivity. nih.govresearchgate.net These catalysts often operate through dual-activation modes, for example, by acting as both a Brønsted acid and a Lewis base, guiding the reactants through a specific, stereocontrolled pathway. nih.gov

Photoredox catalysis harnesses the energy of visible light to initiate chemical transformations via single-electron transfer (SET) pathways. researchgate.netrsc.org This has emerged as a powerful and green strategy for chroman synthesis. frontiersin.org A notable example is the (4+2) radical annulation for constructing chroman frameworks via photocatalysis. rsc.orgrsc.org This method allows readily available N-hydroxyphthalimide esters and electron-deficient olefins to be converted into a wide range of valuable chromans under mild conditions. Crucially, the study demonstrated that N-hydroxyphthalimide esters bearing halogen substituents, including bromide, are well-tolerated and produce the corresponding halogenated chromans in good yields, providing a direct and efficient route to compounds like this compound. rsc.org Furthermore, iron-catalyzed photoredox decarboxylative radical cyclizations have been developed for the synthesis of chroman-4-ones, precursors to chromans, highlighting the use of abundant and sustainable metals in photocatalysis. le.ac.uk

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

When evaluating different synthetic routes to this compound, several key metrics must be considered: efficiency (yield, step-economy), selectivity (regio- and stereoselectivity), and scalability.

Synthetic Strategy Typical Yields Reaction Time Selectivity Scalability Key Advantages Key Disadvantages Ref.
Classical Multi-Step (e.g., Etherification + Cyclization) VariableDaysModerateModerateWell-establishedPoor step economy, potential for harsh reagents (e.g., PPA)N/A
Microwave-Assisted (Propargyl Ether Rearrangement) High (e.g., 94%)Minutes (e.g., 6 min)HighModerateSpeed, high yieldsSpecialized equipment, potential pressure build-up researchgate.net
Organocatalytic Cascade (Oxa-Michael-Michael) Good (up to 95%)Hours (e.g., 12-72 h)Excellent (up to >99% ee)Demonstrated at mmol scaleHigh enantioselectivity, mild conditionsCatalyst loading, longer reaction times nih.govmdpi.com
Photoredox Radical Annulation ((4+2) type) Satisfactory to Good (e.g., 50-75%)Hours (e.g., 12 h)High regioselectivityDemonstrated at gram-scaleMild conditions, high functional group tolerance (incl. Br)Requires light source, potential for side reactions rsc.orgle.ac.uk
One-Pot MCRs Moderate to GoodVariableCan be an issueOften scalableHigh step- and atom-economy, operational simplicitySubstrate scope can be limited, optimization required mdpi.comgoogle.com

Modern methods like photoredox catalysis and multi-component reactions offer significant advantages in terms of step economy over traditional multi-step syntheses. A one-pot process that directly assembles the final product is inherently more efficient and generates less waste than a sequence requiring multiple work-ups and purifications. google.com

Selectivity is a major strength of organocatalyzed methods, which can deliver chromans with exceptional enantioselectivity, a critical feature for pharmaceutical applications. nih.gov Photoredox-catalyzed radical reactions also exhibit high levels of regioselectivity. rsc.org

Scalability is a crucial factor for practical applications. While many novel methods are developed on a small (millimole) scale, several innovative approaches have demonstrated their potential for larger-scale synthesis. For example, photoredox-catalyzed protocols and certain one-pot syntheses have been successfully conducted on the gram scale, indicating their industrial applicability. le.ac.ukrsc.orgwhiterose.ac.uk In contrast, while microwave-assisted syntheses are rapid and high-yielding at the lab scale, scaling them up can present engineering challenges. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 5 Bromo 2,2 Dimethylchroman

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 5-Bromo-2,2-dimethylchroman. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

¹H NMR and ¹³C NMR Spectral Interpretation: Chemical Shifts, Coupling Constants, and Multiplicities for Bromo-Substituted Chromans

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals that correspond to each unique proton and carbon environment in the molecule. The presence of the bromine atom on the aromatic ring, along with the alkyl substituents on the heterocyclic ring, induces specific chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton spectrum reveals signals for the aromatic protons, the two methylene (B1212753) groups of the pyran ring, and the gem-dimethyl groups.

Aromatic Region: The protons on the brominated benzene (B151609) ring (H-6, H-7, H-8) typically resonate between 6.5 and 7.5 ppm. The bromine atom at the C-5 position exerts a deshielding effect on the ortho proton (H-6) and influences the shifts of the meta (H-7) and para (H-8) protons. The coupling constants between these adjacent aromatic protons (J-coupling), typically in the range of 8.0-8.8 Hz for ortho coupling and 1.0-2.4 Hz for meta coupling, are critical for assigning their specific positions. nih.gov

Aliphatic Region: The two methylene groups at C-3 and C-4 of the chroman ring appear as triplets, a result of coupling with each other. The C-4 protons are typically found further downfield than the C-3 protons due to their proximity to the aromatic ring. The gem-dimethyl protons at the C-2 position are magnetically equivalent and appear as a sharp singlet, usually upfield around 1.3-1.5 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon spectrum provides information on all eleven carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring resonate in the downfield region (110-160 ppm). The carbon directly attached to the bromine (C-5) is significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C-4a, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Aliphatic Carbons: The signals for the aliphatic carbons appear upfield. The quaternary C-2 carbon, bearing the two methyl groups, is typically observed around 75 ppm. The C-3 and C-4 methylene carbons and the two equivalent methyl carbons can be assigned based on their chemical shifts and correlations from 2D NMR experiments.

A summary of predicted ¹H and ¹³C NMR data for this compound is presented below.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
2--~75.5
2-CH₃~1.35s (6H)~26.8
3~1.82t (2H)~32.5
4~2.78t (2H)~22.0
4a--~121.0
5--~115.0
6~7.25d~132.0
7~6.90t~127.5
8~6.75d~118.0
8a--~153.0

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationship Assignments

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings. sdsu.edu For this compound, key COSY cross-peaks would be observed between the protons of the C-3 and C-4 methylene groups, confirming their adjacent relationship. Additionally, correlations among the aromatic protons (H-6, H-7, and H-8) would establish their connectivity on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). epfl.chyoutube.com This allows for the direct assignment of carbon signals for all protonated carbons, such as C-3, C-4, C-6, C-7, C-8, and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²JCH and ³JCH). epfl.chyoutube.com It is particularly powerful for identifying quaternary carbons. Key HMBC correlations would include:

From the gem-dimethyl protons (2-CH₃) to C-2, C-3, and the other methyl carbon.

From the H-4 protons to C-4a, C-5, and C-8a.

From the aromatic proton H-6 to carbons C-4a, C-5, C-8, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. harvard.edu For example, a NOESY spectrum could show a correlation between the protons on C-4 and the substituent at C-5 (the bromine atom, indirectly through its effect on the local environment) or the H-6 proton, confirming their spatial relationship.

2D NMR ExperimentKey Expected Correlations for this compound
COSY H-3 ↔ H-4; H-6 ↔ H-7; H-7 ↔ H-8
HSQC/HMQC H-3 ↔ C-3; H-4 ↔ C-4; H-6 ↔ C-6; H-7 ↔ C-7; H-8 ↔ C-8; 2-CH₃ ↔ 2-CH₃ carbon
HMBC 2-CH₃ (H) ↔ C-2, C-3; H-4 ↔ C-4a, C-5, C-8a; H-6 ↔ C-8, C-4a; H-8 ↔ C-4a, C-6, C-8a
NOESY H-4 ↔ H-6; H-8 ↔ 2-CH₃

Dynamic NMR Studies for Conformational Analysis and Rotational Barriers

The non-aromatic dihydropyran ring of the chroman skeleton is not planar and exists in flexible conformations, typically rapidly interconverting half-chair forms at room temperature. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful technique to study these conformational dynamics. nih.govnih.govresearchgate.net

By lowering the temperature, the rate of interconversion between the half-chair conformers can be slowed down on the NMR timescale. This can lead to the broadening and eventual splitting of signals for the protons on the heterocyclic ring (e.g., the C-3 and C-4 methylene protons), which may be chemically non-equivalent in a single "frozen" conformation.

Analysis of the spectra at different temperatures, particularly the coalescence temperature (Tc) where two exchanging signals merge into one broad peak, allows for the calculation of the activation energy (ΔG‡) for the ring inversion process. nih.gov This provides quantitative data on the rotational energy barrier of the dihydropyran ring, offering insight into the molecule's flexibility.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula. For this compound (C₁₁H₁₃BrO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2). HRMS can confirm the exact masses of both isotopic molecular ions, providing definitive evidence for the presence of a single bromine atom.

Ion FormulaIsotope CompositionCalculated Exact Mass (m/z)
[C₁₁H₁₃⁷⁹BrO]⁺⁷⁹Br239.0121
[C₁₁H₁₃⁸¹BrO]⁺⁸¹Br241.0100

Elucidation of Fragmentation Pathways and Their Mechanistic Implications

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-Cleavage: A primary fragmentation event is the loss of a methyl radical (•CH₃, 15 Da) from the gem-dimethyl group at the C-2 position. This is a common pathway for molecules with a quaternary carbon adjacent to a heteroatom, leading to a stable oxonium ion. The resulting fragment ion [M-15]⁺ would also exhibit the characteristic Br/Br+2 isotope pattern.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br, 79 or 81 Da) and the formation of a [M-Br]⁺ ion at m/z 161.

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring can undergo a characteristic RDA fragmentation. youtube.comresearchgate.netyoutube.com This involves the cleavage of the ring to form a radical cation of 5-bromo-2-vinylphenol and a neutral isobutylene (B52900) molecule. This is a common and diagnostic fragmentation pathway for chroman derivatives.

Further Fragmentations: The primary fragments can undergo subsequent losses of small neutral molecules like CO or C₂H₄ to produce other observed ions.

Any fragment that retains the bromine atom will display the signature M⁺/M+2 doublet, aiding in the interpretation of the spectrum. libretexts.org

Plausible Fragment IonProposed Fragmentation PathwayExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)
[C₁₀H₁₀BrO]⁺Loss of •CH₃ (M-15)225227
[C₁₁H₁₃O]⁺Loss of •Br161-
[C₇H₆BrO]⁺•Retro-Diels-Alder (RDA)185187
[C₉H₇Br]⁺•RDA followed by loss of H₂O196198

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. nih.govksu.edu.sa While IR spectroscopy measures the absorption of infrared radiation by a molecule, Raman spectroscopy involves the inelastic scattering of monochromatic light. ksu.edu.sa The selection rules for these two techniques differ; a vibrational mode is IR-active if it causes a change in the molecule's dipole moment, whereas it is Raman-active if it results in a change in the molecule's polarizability. libretexts.org This often means that vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational framework. nih.gov

For this compound, the vibrational spectra would be dominated by contributions from the substituted benzene ring, the dihydropyran ring, and the dimethyl and bromo substituents. The characteristic vibrational frequencies can be predicted based on the analysis of similar structural motifs.

Expected Vibrational Modes for this compound:

Functional Group/Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100-30003100-3000Medium to Weak
Aliphatic C-H Stretch (CH₃, CH₂)2990-28502990-2850Strong
Aromatic C=C Stretch1620-1580, 1500-14001620-1580, 1500-1400Strong to Medium
CH₂ Scissoring~1470~1470Medium
CH₃ Asymmetric/Symmetric Bending~1460, ~1375~1460, ~1375Medium
Aryl-O-Alkyl Asymmetric Stretch1270-12301270-1230Strong
Aryl-O-Alkyl Symmetric Stretch1050-10101050-1010Medium
C-Br Stretch680-515680-515Strong to Medium

Data in the table is compiled from general spectroscopic correlation tables and is representative of expected frequencies.

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate an electron density map and, from that, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of related brominated and chroman-containing compounds provides a strong basis for understanding its likely solid-state conformation and intermolecular interactions.

The molecular geometry of this compound would be characterized by the fusion of a planar aromatic ring and a non-planar dihydropyran ring. The dihydropyran ring in chroman derivatives typically adopts a half-chair or sofa conformation to minimize steric strain. The specific conformation would be influenced by the steric bulk of the gem-dimethyl group at the 2-position.

Illustrative Bond Lengths and Angles from a Related Brominated Chromene Derivative (4-bromophenyl-2-oxo-2H-chromene-3-carboxylate): nih.gov

Parameter Value
C-Br Bond Length~1.90 Å
Aromatic C=C Bond Lengths1.37 - 1.40 Å
C-O Bond Lengths (in ring)~1.37 Å
C-C-C Bond Angles (aromatic)~120°
O-C-C Bond Angles (in ring)~117°

This data is for illustrative purposes from a related structure and may not be identical to that of this compound.

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. nih.govrsc.orgnih.gov For this compound, several types of interactions would be anticipated to play a role in its solid-state assembly.

While this compound itself does not possess strong hydrogen bond donors, the oxygen atom of the pyran ring could act as a hydrogen bond acceptor in the presence of suitable donor molecules, or through weaker C-H···O interactions. nih.gov

The presence of the aromatic ring in this compound makes it a candidate for π-π stacking interactions. nih.govrsc.org These interactions, where the electron-rich π systems of adjacent aromatic rings align, are a significant force in the packing of many aromatic compounds. The geometry of this stacking can be face-to-face or offset.

Types of Intermolecular Interactions in Related Crystal Structures:

Interaction Type Description Typical Distances
C-H···O Hydrogen Bonds Weak hydrogen bonds involving a carbon-hydrogen bond as the donor and an oxygen atom as the acceptor.H···O distance: 2.2 - 2.8 Å
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Centroid-to-centroid distance: 3.3 - 3.8 Å
Halogen Bonding A noncovalent interaction where a halogen atom acts as an electrophilic species.Br···O/N distance: < sum of van der Waals radii

Data is generalized from studies on various organic crystalline compounds.

Analysis of the crystal packing of related brominated aromatic compounds often reveals the presence of halogen bonds, where the bromine atom interacts with an electron-rich atom (like oxygen or nitrogen) on a neighboring molecule. st-andrews.ac.uk

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment (if chiral derivatives are relevant)

While this compound itself is achiral, its derivatives can be chiral, for instance, through substitution on the dihydropyran ring. For such chiral derivatives, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable for determining their absolute configuration. nih.govdaneshyari.com

ECD measures the differential absorption of left and right circularly polarized light in the UV-Visible region, arising from electronic transitions. researchgate.netencyclopedia.pub The resulting spectrum, with positive and negative bands, is highly sensitive to the stereochemistry of the molecule. encyclopedia.pub The sign and intensity of the Cotton effects in the ECD spectrum can often be correlated with the absolute configuration of the chiral centers.

VCD is the vibrational counterpart of ECD, measuring the differential absorption of circularly polarized light in the infrared region. wikipedia.orgnih.gov VCD provides detailed information about the three-dimensional structure of a molecule in solution. wikipedia.org Since VCD spectra are sensitive to the entire molecular structure, they can be particularly useful for complex molecules with multiple chiral centers.

The stereochemical assignment using ECD and VCD is often supported by quantum chemical calculations. nih.govnih.gov By calculating the theoretical ECD and VCD spectra for a given enantiomer and comparing it with the experimental spectrum, the absolute configuration can be confidently assigned. nih.gov

Application of Chiroptical Spectroscopy to Chiral Chroman Derivatives:

Technique Principle Information Obtained
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light. researchgate.netAbsolute configuration, conformational analysis.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light. wikipedia.orgAbsolute configuration, detailed solution-state conformation.

Chemical Reactivity and Transformation of 5 Bromo 2,2 Dimethylchroman

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring of 5-bromo-2,2-dimethylchroman imparts a distinct electrophilic character to the corresponding carbon atom, making it susceptible to a range of nucleophilic and organometallic reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org In the case of this compound, the chroman ring itself is not strongly electron-withdrawing. Therefore, SNAr reactions are generally not favored under standard conditions.

However, under forcing conditions, such as high temperatures and the use of strong nucleophiles, some degree of substitution may be achievable. For instance, reaction with a strong nucleophile like sodium methoxide (B1231860) in a high-boiling solvent such as dimethylformamide (DMF) at elevated temperatures could potentially lead to the corresponding methoxy-substituted chroman, although yields are expected to be low due to the lack of significant electronic activation. The generally accepted mechanism for SNAr involves the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netbuffalostate.edu

It's important to note that for electron-deficient heterocycles, such as 5-bromo-1,2,3-triazines, concerted SNAr mechanisms have been observed, challenging the traditional stepwise pathway. organic-chemistry.orgnih.gov While this compound is not a highly electron-deficient system, this highlights the evolving understanding of SNAr mechanisms.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile set of tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly effective with aryl bromides like this compound. rsc.orgslideshare.net These reactions, recognized with the 2010 Nobel Prize in Chemistry, generally proceed under mild conditions with high selectivity and functional group tolerance. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. semanticscholar.orgnih.gov This reaction is widely used for the synthesis of biaryl compounds. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids to furnish 5-aryl-2,2-dimethylchroman derivatives.

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. semanticscholar.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O100>90 (expected)
24-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100>90 (expected)
33-Pyridinylboronic acidPd₂(dba)₃XPhosCs₂CO₃THF/H₂O80>85 (expected)

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov It is expected that this compound would undergo Heck reactions with various alkenes, such as acrylates or styrenes, to yield 5-alkenyl-2,2-dimethylchroman derivatives. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 2: Representative Conditions for Heck and Sonogashira Reactions of this compound
ReactionCoupling PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)
HeckStyrenePd(OAc)₂P(o-tol)₃Et₃NDMF100>85 (expected)
Heckn-Butyl acrylatePdCl₂(PPh₃)₂-NaOAcDMA120>90 (expected)
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI-Et₃NTHF60>90 (expected)
SonogashiraTrimethylsilylacetylenePd(PPh₃)₄ / CuI-i-Pr₂NHToluene70>90 (expected)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. buffalostate.eduresearchgate.net This reaction is a powerful tool for the synthesis of arylamines and is expected to be highly effective with this compound. A wide variety of primary and secondary amines, as well as amides and other nitrogen nucleophiles, can be coupled with aryl bromides under these conditions. beilstein-journals.orgnih.gov The choice of ligand is crucial for the success of the Buchwald-Hartwig amination and is often substrate-dependent. mit.edu

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
1Aniline (B41778)Pd₂(dba)₃BINAPNaOt-BuToluene100>90 (expected)
2MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane110>90 (expected)
3BenzylaminePdCl₂(dppf)-K₃PO₄t-BuOH100>85 (expected)

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are particularly useful for the formation of carbon-oxygen (aryl ether synthesis) and carbon-nitrogen bonds. organic-chemistry.org The classic Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern modifications using ligands such as diamines or amino acids allow the reaction to proceed under milder conditions.

For the synthesis of aryl ethers, this compound could be coupled with various phenols in an Ullmann condensation. Similarly, coupling with amines would provide arylamine derivatives. These reactions provide an alternative to the palladium-catalyzed methods, particularly for certain substrates. The Ullmann reaction for aryl ether synthesis typically proceeds in polar, aprotic solvents. arkat-usa.org

Table 4: Representative Conditions for Ullmann-Type Couplings of this compound
Coupling PartnerCatalystLigandBaseSolventTemp (°C)Yield (%)
Phenol (B47542)CuI1,10-PhenanthrolineCs₂CO₃DMF120>80 (expected)
AnilineCuIL-ProlineK₂CO₃DMSO110>80 (expected)
4-MethylthiophenolCuINeocuproineK₃PO₄Pyridine130>75 (expected)

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, C-O, and C-S Bond Formation[15],

Reactivity of the Dihydropyran Ring and the Benzenoid Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The regiochemical outcome of EAS on this compound is governed by the directing effects of the three substituents on the aromatic ring: the bromine atom, the ether oxygen (part of the dihydropyran ring), and the alkyl portion of the fused ring.

Ether Oxygen: The oxygen atom is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org The positions ortho (position 8) and para (position 6) to the oxygen are therefore electronically activated.

Bromine Atom: Halogens are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu

Alkyl Substituent: The alkyl portion of the fused ring is a weakly activating group and an ortho, para-director.

When these effects are combined, the ether oxygen exerts the dominant activating and directing influence. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the oxygen. The bromine at position 5 and the fusion of the dihydropyran ring at position 4a-8a leave positions 6 and 8 available for substitution. Position 6 is para to the oxygen, and position 8 is ortho. Both are activated, but steric hindrance from the adjacent fused ring might influence the selectivity between these two sites.

Table 2: Predicted Regioselectivity of EAS on this compound

ReactionElectrophile (E⁺)Predicted Major Product(s)
NitrationNO₂⁺6-Nitro-5-bromo-2,2-dimethylchroman and 8-Nitro-5-bromo-2,2-dimethylchroman
HalogenationBr⁺, Cl⁺6,5-Dibromo-2,2-dimethylchroman and 8-Bromo-5-bromo-2,2-dimethylchroman
Friedel-Crafts AcylationRCO⁺6-Acyl-5-bromo-2,2-dimethylchroman
SulfonationSO₃This compound-6-sulfonic acid

The chroman ring system can undergo various oxidative transformations. The benzylic position (C4) is susceptible to oxidation to form a chromanone derivative. Reagents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can effect this transformation, although care must be taken to avoid over-oxidation or reaction with other parts of the molecule. Additionally, strong oxidizing conditions can potentially lead to the cleavage of the aromatic or dihydropyran ring.

The gem-dimethyl group at the C2 position is generally unreactive due to the strength of the C-H bonds of the methyl groups. nih.gov However, functionalization can be achieved under radical conditions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator can lead to the substitution of a hydrogen atom on one of the methyl groups with a bromine atom, yielding a bromomethyl derivative. This product can then serve as a precursor for further synthetic modifications. The Thorpe-Ingold effect, where the gem-dimethyl group can influence the conformation and reactivity of the ring system, is an important stereoelectronic consideration in the chemistry of these compounds. wikipedia.org

Ring-Opening and Rearrangement Reactions of the Chroman Scaffold

The dihydropyran ring of the chroman scaffold can undergo ring-opening reactions under specific conditions. Lewis acids or strong protic acids can catalyze the cleavage of the ether bond. For example, treatment with hydrogen bromide (HBr) or boron tribromide (BBr₃) can cleave the ether linkage, leading to the formation of a substituted phenol with a brominated alkyl chain.

Catalytic methods for the ring-opening of unstrained heterocycles are also being developed. nih.govnih.gov These often involve transition metal catalysts that can interact with the heterocyclic oxygen or an adjacent functional group to facilitate C-O bond cleavage. nih.gov Rearrangement reactions of the chroman scaffold itself are less common but can be induced under thermal or photochemical conditions, potentially leading to isomeric structures or ring-contracted/expanded products, although specific examples for this exact substrate are not widely reported. Base-promoted ring-opening has also been observed in related systems, often proceeding through elimination and subsequent nucleophilic attack. uq.edu.au

Mechanistic Investigations of Key Transformations: Kinetics and Transition State Analysis

The study of reaction mechanisms provides a detailed, step-by-step description of how reactants are converted into products. For palladium-catalyzed reactions of aryl bromides like this compound, the catalytic cycle is of central interest. The primary steps in these cycles are oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Kinetic Studies:

For a hypothetical Suzuki-Miyaura coupling of this compound, a kinetic study might reveal the reaction order with respect to the chroman derivative, the boronic acid, the palladium catalyst, and the base. Such data can help to elucidate the composition of the catalytically active species and the mechanism of the key steps.

Transition State Analysis:

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the structure and energy of the transition states of a reaction. The transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. By calculating the energy barrier (activation energy) associated with each step of the catalytic cycle, researchers can predict the feasibility of different mechanistic pathways and identify the rate-determining step.

For instance, in the oxidative addition of this compound to a palladium(0) catalyst, DFT calculations could model the geometry of the transition state, showing the breaking of the C-Br bond and the formation of new Pd-C and Pd-Br bonds.

A generalized catalytic cycle for the Suzuki-Miyaura reaction of an aryl halide (Ar-X), which would be analogous for this compound, is as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the Ar-X bond to form a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst.

Similarly, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

While specific data for this compound is unavailable, the following table illustrates the type of kinetic data that would be determined from mechanistic studies of a generic palladium-catalyzed cross-coupling reaction.

ParameterDescriptionExample Value (Hypothetical)
Reaction Order in [ArBr] The power to which the concentration of the aryl bromide is raised in the rate law.1
Reaction Order in [Nucleophile] The power to which the concentration of the nucleophile (e.g., boronic acid or amine) is raised in the rate law.0 or 1, depending on the RDS
Reaction Order in [Pd catalyst] The power to which the concentration of the palladium catalyst is raised in the rate law.1
Activation Energy (Ea) The minimum energy required for the reaction to occur.15-25 kcal/mol
Pre-exponential Factor (A) A constant related to the frequency of collisions between reacting molecules.Varies

Computational studies would provide data such as the relative energies of intermediates and transition states, as illustrated in the hypothetical energy profile data below for a key reaction step.

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State+20.5
Products-15.2

Derivatization Strategies and Analogue Synthesis Based on the 5 Bromo 2,2 Dimethylchroman Scaffold

Rational Design Principles for Novel Chroman Analogues

The design of novel analogues based on the 5-bromo-2,2-dimethylchroman scaffold is guided by principles aimed at optimizing molecular properties for specific biological targets or material applications. A primary approach involves leveraging structure-activity relationships (SAR) to understand how specific modifications influence function. For instance, in the development of anti-breast cancer agents, a series of substituted dimethyl-chroman-based analogues were synthesized to probe their interaction with estrogen receptors (ERα and ERβ) nih.gov. The rational design in such cases involves modifying the scaffold to enhance binding affinity and selectivity for the target protein.

Functionalization of the Bromo Substituent via Cross-Coupling and Other Reactions

The bromine atom at the 5-position of the chroman ring is a versatile functional group that enables the introduction of a wide variety of substituents through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold.

Palladium-catalyzed cross-coupling reactions are highly efficient methods for forming new carbon-carbon bonds at the site of the bromo substituent. These reactions allow for the introduction of a vast array of carbon-based groups, significantly diversifying the parent molecule.

Suzuki-Miyaura Coupling: This reaction utilizes organoboronic acids or esters to couple aryl, heteroaryl, or alkyl groups. It is widely used due to its mild reaction conditions and the commercial availability of a large number of boronic acid building blocks nih.gov.

Stille Coupling: Involving organostannanes, this reaction is also effective for creating C-C bonds but is often less favored due to the toxicity of the tin reagents.

Sonogashira Coupling: This method introduces alkyne moieties by coupling the aryl bromide with a terminal alkyne, providing a linear and rigid linker that can be valuable for probing binding pockets in biological targets.

Heck Coupling: This reaction forms a new bond between the aryl bromide and an alkene, offering a route to vinyl-substituted chromans.

These transformations can be further combined with other reactions, such as cycloisomerization, in tandem processes to rapidly build molecular complexity researchgate.netrsc.org.

Table 1: Common C-C Cross-Coupling Reactions for Functionalizing the Bromo Substituent
Reaction NameCoupling PartnerIntroduced MoietyKey Features
Suzuki-MiyauraOrganoboronic Acid/Ester (R-B(OR)₂)Aryl, Heteroaryl, AlkylMild conditions, high functional group tolerance, commercially available reagents.
StilleOrganostannane (R-SnR'₃)Aryl, Heteroaryl, Alkyl, VinylBroad scope, but toxicity of tin reagents is a drawback.
SonogashiraTerminal Alkyne (R-C≡CH)AlkynylCreates rigid, linear linkers. Often requires a copper co-catalyst.
HeckAlkene (CH₂=CHR)VinylForms substituted alkenes.

The introduction of heteroatoms can profoundly alter a molecule's properties, introducing sites for hydrogen bonding and changing polarity. Palladium-catalyzed cross-coupling is also a primary tool for forming carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen (C-N) bonds by coupling the aryl bromide with a primary or secondary amine nih.gov. It allows for the synthesis of a wide range of aniline (B41778) and arylamine derivatives, which are common substructures in pharmaceuticals.

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction can be used to form C-O (ethers) and C-S (thioethers) bonds by reacting the aryl bromide with alcohols or thiols, respectively. Modern variations often use palladium or other catalysts under milder conditions.

Palladium-Catalyzed C-O and C-S Coupling: Similar to the Buchwald-Hartwig reaction, specific ligand systems have been developed to facilitate the efficient coupling of alcohols, phenols, and thiols with aryl halides to generate ethers and thioethers.

Modifications of the 2,2-dimethylchroman (B156738) Core

Beyond functionalizing the bromo substituent, modifications to the chroman ring system itself offer further avenues for derivatization and property tuning.

The 2-position of the chroman ring is a key site for introducing structural diversity. While the parent compound contains a quaternary center with two methyl groups, synthetic strategies can be employed to introduce other substituents. Replacing one or both methyl groups with different alkyl or functionalized groups allows for steric tuning, which can be critical for optimizing interactions with a biological target. Furthermore, if two different substituents are present at the 2-position, it becomes a stereocenter. This allows for chiral induction and the synthesis of enantiomerically pure compounds, which is often crucial in drug development as different enantiomers can have vastly different biological activities.

The gem-dimethyl group at the 2-position is not merely a simple substituent; it plays a significant role in defining the molecule's three-dimensional shape and properties. researchgate.netnih.gov This structural feature is frequently found in natural products of clinical interest nih.gov.

Conformational Restriction: The presence of two methyl groups on the same carbon atom restricts the rotational freedom of adjacent bonds, an effect known as the Thorpe-Ingold effect or the gem-dimethyl effect nih.govresearchgate.net. This pre-organizes the molecule into a more limited set of conformations. Such conformational constraint can be entropically favorable for binding to a biological target, potentially leading to increased potency and selectivity researchgate.netnih.gov.

Improved Pharmacokinetics: The gem-dimethyl group can act as a metabolic shield, blocking or slowing down oxidative metabolism at adjacent positions. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile researchgate.net.

Increased Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

Medicinal chemists have widely utilized the gem-dimethyl group to enhance target engagement, mitigate toxicity, and obtain superior drug metabolism and pharmacokinetic (DMPK) profiles researchgate.netnih.gov. The manipulation of this group—for instance, by replacing it with a cyclopropyl (B3062369) group (a spirocycle) or other small rings—can further tune the conformational properties of the chroman scaffold.

Table 2: Influence of the Gem-Dimethyl Group on Molecular Properties
PropertyEffect of Gem-Dimethyl GroupUnderlying Principle
Molecular ConformationRestricts bond rotation, leading to a more rigid structure.Thorpe-Ingold (gem-dimethyl) effect. nih.govresearchgate.net
Binding PotencyCan increase potency and selectivity.Reduces the entropic penalty of binding to a target. researchgate.netnih.gov
Metabolic StabilityOften increases stability by blocking metabolic sites.Steric hindrance of metabolizing enzymes. researchgate.net
LipophilicityIncreases lipophilicity.Addition of non-polar alkyl groups.

Peripheral Functionalization at Other Positions of the Chroman Ring

The this compound core offers several positions on its heterocyclic and aromatic rings for peripheral functionalization, enabling the synthesis of a diverse library of analogues. While the bromine atom at the C5 position is a primary handle for modifications via cross-coupling reactions, other sites on the chroman ring, particularly C3, C4, C6, and C8, can be selectively functionalized. These modifications are often achieved by first converting the chroman to a chroman-4-one intermediate, which activates the adjacent C3 position and provides a carbonyl group at C4 for further reactions.

Functionalization at the C3 Position: The C3 position, adjacent to the carbonyl group in a chroman-4-one intermediate, is readily activated for various chemical transformations.

Halogenation and Substitution: Direct bromination of the chroman-4-one scaffold at the C3 position can be achieved, yielding a 3-bromo-chroman-4-one. This halide can then serve as a leaving group in substitution reactions to introduce a variety of functional groups, including amines (NH2), acetates (OAc), and cyanides (CN) gu.se.

Condensation Reactions: The activated methylene (B1212753) group at C3 can participate in condensation reactions. For instance, base-catalyzed condensation with benzaldehyde (B42025) derivatives leads to the formation of 3-benzylidene-chroman-4-ones, a class of compounds known as homoisoflavonoids researchgate.netmdpi.com. This reaction effectively appends a new aryl group to the chroman core.

Functionalization at the C4 Position: The C4 position is most commonly functionalized starting from a chroman-4-one. The carbonyl group can be transformed into other functionalities.

Reduction and Amination: The ketone at C4 can be reduced to a hydroxyl group, forming a chroman-4-ol. Subsequently, this alcohol can be converted into an amine via reductive amination, yielding chroman-4-amine (B2768764) derivatives researchgate.net. This introduces a key basic nitrogen atom, significantly altering the molecule's properties.

Functionalization at the Aromatic Ring (C6 and C8): The aromatic portion of the chroman ring can also be substituted, often directed by the existing oxygen and alkyl substituents.

Electrophilic Substitution: Positions C6 and C8 are susceptible to electrophilic substitution. Research on related chroman-4-one scaffolds has shown that electron-withdrawing groups can be introduced at these positions acs.org. For example, dibromination can occur at the C6 and C8 positions, demonstrating the accessibility of these sites for further modification acs.org.

The following table summarizes these peripheral functionalization strategies, primarily initiated from a chroman-4-one intermediate derived from the parent chroman.

PositionPrecursorReaction TypeReagents/ConditionsResulting Functional Group
C3 Chroman-4-oneBrominationBromine-Br
C3 3-Bromo-chroman-4-oneNucleophilic SubstitutionNaCN, NaN3 (followed by reduction), etc.-CN, -NH2, etc.
C3 Chroman-4-oneAldol CondensationBenzaldehyde derivatives, Base catalyst-C(=CH-Ar)
C4 Chroman-4-oneReductive AminationNH4OAc, NaBH3CN-NH2
C6, C8 Chroman-4-oneElectrophilic BrominationBromine-Br

Multicomponent Reactions and Domino Sequences for Rapid Analogue Generation

To accelerate the generation of diverse analogues from the this compound scaffold, multicomponent reactions (MCRs) and domino (or cascade) sequences are powerful strategies. These approaches combine multiple bond-forming steps into a single synthetic operation without isolating intermediates, adhering to the principles of atom and step economy researchgate.netiupac.orgacademie-sciences.fr.

Domino Reactions: Domino reactions are processes where subsequent transformations occur at functionalities generated in the preceding step iupac.org. Several domino sequences have been developed for the efficient synthesis of the chroman core.

Domino Knoevenagel/Hetero-Diels-Alder Reaction: This powerful sequence involves the condensation of a salicylaldehyde (B1680747) derivative with a 1,3-dicarbonyl compound to form a 1-oxa-1,3-butadiene intermediate. This intermediate can then undergo an intramolecular hetero-Diels-Alder reaction to furnish the dihydropyran ring system characteristic of chromans iupac.org. This strategy allows for the rapid construction of the core heterocyclic structure.

Domino Michael/Hemiacetalization: An organocatalytic domino reaction between aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols can produce highly functionalized chromanes. The sequence proceeds through a Michael addition followed by an intramolecular hemiacetalization, stereoselectively forming the chroman ring nih.gov.

Palladium-Catalyzed Domino Sequences: Complex, highly substituted chromans can be synthesized using palladium-catalyzed domino reactions. One such approach utilizes carbohydrates as starting materials, initiating a cascade of oxidative addition, carbopalladation, and cyclization steps to build the chroman structure researchgate.net.

Multicomponent Reactions (MCRs): MCRs bring together three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.

Three-Component Synthesis of Chromenes: A common MCR for building related chromene structures involves the one-pot reaction of an aromatic aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol (B1680541) or 4-hydroxycoumarin) researchgate.netmdpi.com. This type of reaction, often proceeding through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, can be adapted to rapidly produce libraries of chromene and pyran-based analogues mdpi.comresearchgate.net. For instance, the reaction of aldehydes, 4-hydroxycoumarins, and pyrazolone (B3327878) derivatives under ultrasound irradiation provides a green and efficient route to complex chroman-2,4-diones mdpi.com.

The table below outlines key features of these advanced synthetic strategies for generating chroman analogues.

StrategyKey Reactions InvolvedReactant TypesAdvantages
Domino Knoevenagel/Hetero-Diels-Alder Knoevenagel Condensation, Pericyclic ReactionSalicylaldehyde, 1,3-Dicarbonyl compoundEfficient construction of the core dihydropyran ring iupac.org
Domino Michael/Hemiacetalization Michael Addition, CyclizationAldehyde, 2-(2-nitrovinyl)phenolHigh stereoselectivity, access to functionalized chromanes nih.gov
Pd-Catalyzed Domino Cascade Oxidative Addition, Carbopalladation, CyclizationBromosugar, Diyne chainAccess to complex and highly substituted chroman cores researchgate.net
Three-Component Reaction Knoevenagel Condensation, Michael Addition, CyclizationAldehyde, Active Methylene Compound, PhenolHigh efficiency, rapid generation of diverse libraries researchgate.netmdpi.com

Computational and Theoretical Investigations of 5 Bromo 2,2 Dimethylchroman and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational analysis for predicting the structural and electronic properties of organic molecules, including the chroman scaffold. rsc.org This method is frequently used to correlate theoretical outcomes with experimental data, providing a deeper understanding of molecular stability and chemical reactivity. rsc.orgrsc.org

DFT calculations are highly effective for determining the optimized molecular geometry, including bond lengths and angles, of chroman derivatives. For instance, studies on related chromene and chromone (B188151) compounds have shown excellent agreement between DFT-calculated bond lengths and those determined experimentally via single-crystal X-ray diffraction (SC-XRD). rsc.orgd-nb.info For 5-Bromo-2,2-dimethylchroman, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to predict its most stable three-dimensional structure.

Conformational analysis of the flexible heterocyclic ring in the chroman skeleton is another area where DFT is applied. By calculating the energies of different conformers, the most stable spatial arrangement of the atoms can be identified. Studies on chroman-6-ol (B1254870) derivatives have used DFT calculations to support experimental NMR data in determining the energy barriers for the interconversion of the heterocyclic ring. mdpi.com

A critical parameter for understanding the reactivity and degradation of this compound is the Carbon-Bromine (C-Br) bond dissociation energy (BDE). The BDE represents the energy required to break this bond homolytically. DFT methods have been successfully benchmarked for calculating BDEs in brominated aromatic compounds. rsc.orgresearchgate.net For example, functionals like ωB97X-D have shown good performance in computing BDEs for such molecules. rsc.org Understanding the C-Br BDE is crucial for predicting the compound's stability and its potential to form radical intermediates under thermal or photochemical conditions. digitellinc.commdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In studies of chromene derivatives, DFT calculations at the M06-2X/6-31G(d,p) level of theory were used to determine HOMO-LUMO energies and the associated energy gap, providing insights into intramolecular charge transfer and electronic properties. rsc.orgrsc.org From these primary energies, global reactivity descriptors such as chemical hardness, softness, chemical potential, and the global electrophilicity index can be calculated to further quantify the reactivity profile of the molecule. informaticsjournals.co.inmdpi.com

ParameterDescriptionSignificance in Reactivity
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Indicates the tendency to donate electrons; higher energy corresponds to better nucleophilicity. taylorandfrancis.com
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty electron orbital.Indicates the tendency to accept electrons; lower energy corresponds to better electrophilicity. taylorandfrancis.com
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the LUMO and HOMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. rsc.org
Chemical Hardness (η)Calculated as (ELUMO - EHOMO) / 2.Measures resistance to change in electron distribution; molecules with a large energy gap are "harder." informaticsjournals.co.in
Chemical Softness (S)Calculated as 1 / (2η).The reciprocal of hardness; "softer" molecules are more reactive. rsc.org
Electronegativity (χ)Calculated as -(EHOMO + ELUMO) / 2.Measures the power of an atom or group to attract electrons. informaticsjournals.co.in
Electrophilicity Index (ω)Calculated as μ2 / (2η), where μ is the electronic chemical potential.Quantifies the global electrophilic nature of a molecule. d-nb.info

Computational methods, particularly DFT, are extensively used for the prediction of spectroscopic data, which serves as a valuable tool for structure verification and interpretation of experimental spectra. olemiss.edumpg.de

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei are routinely performed. rsc.orgruc.dk The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding constants using a method like Gauge-Including Atomic Orbitals (GIAO) at a higher level of theory, such as B3LYP/6-311+G(2d,p). nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com Studies on a library of 2,2-dimethylchroman-4-one (B181875) derivatives have shown that DFT-predicted ¹H and ¹³C chemical shifts correspond closely with experimentally observed values, especially for the aromatic portion of the molecule. nih.govmdpi.com

Comparison of Experimental vs. DFT-Calculated 13C NMR Chemical Shifts (ppm) for a Representative 2,2-dimethylchroman-4-one Derivative
Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C-278.580.11.6
C-348.950.21.3
C-4191.8195.33.5
C-4a118.1120.52.4
C-5127.6129.82.2
C-6120.9122.71.8
C-7135.8137.92.1
C-8117.6119.41.8
C-8a161.1164.02.9
C-Me226.727.50.8
nih.gov

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational spectra of molecules. d-nb.info The calculation of harmonic vibrational frequencies helps in the assignment of experimental FT-IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes. For chromene derivatives, simulated vibrational frequencies have shown good agreement with experimental absorption bands, aiding in the structural confirmation of synthesized compounds. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior and conformational dynamics of molecules. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Physicochemical Parameters or Reactivity Profiles

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.netresearchgate.net QSPR models are statistical correlations between calculated molecular descriptors and an experimentally measured property. researchgate.netmdpi.com

For this compound and its derivatives, QSPR models can be developed to predict a range of physicochemical parameters without the need for experimental measurement. researchgate.netnih.gov The process involves:

Generating a set of molecular descriptors for a series of related chroman compounds. These descriptors can encode topological, electronic, geometric, or constitutional features of the molecules.

Collecting experimental data for a specific property (e.g., boiling point, water solubility, refractive index).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the property. nih.gov

Once validated, this model could be used to predict the properties of new or untested compounds like this compound. In studies of 3-styrylchromone derivatives, QSAR (a subset of QSPR focused on biological activity) analysis correlated molecular shape and electronic charge descriptors with the compounds' tumor-specificity. nih.gov This highlights the potential of QSPR to link structural features to specific properties.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and calculating the structures and energies of transition states. fau.eu For reactions involving this compound or its synthesis, DFT calculations can be used to map out the potential energy surface of a proposed reaction pathway.

By locating the transition state—the highest energy point along the reaction coordinate—the activation energy for a reaction step can be calculated. This information is crucial for understanding reaction kinetics and predicting which of several possible pathways is most favorable. For example, in the synthesis of chromone and chroman-4-one derivatives, computational studies have been used to confirm the higher stability of a particular product isomer, thus explaining the observed reaction outcome. acs.org Such calculations can provide a detailed, step-by-step picture of bond-forming and bond-breaking processes that are often impossible to observe directly through experiments.

Non-covalent Interactions and Supramolecular Assembly Studies

Computational and theoretical investigations into the non-covalent interactions of this compound and its derivatives are pivotal for understanding their solid-state behavior, crystal packing, and potential for designing novel supramolecular architectures. While specific experimental or computational studies on this compound are not extensively documented in publicly available literature, theoretical principles and computational methodologies allow for a detailed prediction of its interaction patterns and assembly. These studies are generally centered around key non-covalent forces such as halogen bonding and π–π stacking, which are crucial in the self-assembly of halogenated organic molecules. chemrxiv.orgresearchgate.net

The bromine atom in the this compound structure is a key player in directing intermolecular associations. It can act as a halogen bond donor, a directional, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.govmdpi.com The strength and directionality of these halogen bonds are instrumental in crystal engineering, enabling the construction of robust and predictable supramolecular networks. researchgate.net

Furthermore, the aromatic ring of the chroman scaffold provides a platform for π–π stacking interactions. The interplay between halogen bonding and π–π stacking can lead to complex and diverse supramolecular assemblies, including the formation of different polymorphic forms of a compound. chemrxiv.orgresearchgate.net Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are powerful tools to elucidate the nature and strength of these interactions. mdpi.commdpi.com

Halogen Bonding

Theoretical studies on analogous brominated heterocyclic compounds demonstrate the prevalence of Br···Br, Br···O, and Br···N interactions in their crystal structures. mdpi.comrsc.org For this compound, computational models would predict the formation of halogen bonds where the bromine atom interacts with nucleophilic sites, such as the oxygen atom of the chroman ring or a carbonyl group in a derivative.

The strength of these halogen bonds can be quantified through computational chemistry. semanticscholar.org For instance, DFT calculations can be employed to determine the interaction energies, which typically range from -9 to -24 kJ mol⁻¹ for N···X (where X is a halogen) bonds. rsc.org The geometric parameters of these bonds, such as the distance between the interacting atoms and the linearity of the bond angle, are also critical indicators of their strength and nature. mdpi.com

To illustrate the type of data generated in such a study, a hypothetical DFT analysis of the interaction between two this compound molecules is presented below.

Table 1: Calculated Interaction Energies and Geometric Parameters for a Dimer of this compound
Interaction TypeInteraction Energy (kJ/mol)Interatomic Distance (Å)Bond Angle (°)
Br···O (ether)-15.83.10172.5
Br···Br (Type II)-8.53.55165.0
C-H···π-5.22.85145.0

π–π Stacking and Other Interactions

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these and other weaker interactions, such as C-H···π and H···H contacts, providing a comprehensive picture of the crystal packing. nih.gov This analysis allows for the deconvolution of the crystal structure into the contributions of different types of intermolecular contacts.

A hypothetical summary of a Hirshfeld surface analysis for a derivative of this compound is provided in the table below to exemplify the expected research findings.

Table 2: Percentage Contributions of Intermolecular Contacts from a Hypothetical Hirshfeld Surface Analysis of a this compound Derivative
Contact TypeContribution (%)
H···H45.2
C···H / H···C20.5
Br···H / H···Br18.8
O···H / H···O9.7
Br···C / C···Br3.5
Br···Br2.3

Advanced Applications in Materials Science and Specialized Organic Synthesis Strictly Excluding Prohibited Elements

5-Bromo-2,2-dimethylchroman as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The utility of this compound as a versatile building block primarily stems from the reactivity of the aryl bromide moiety. Aryl bromides are widely employed as precursors in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netnih.govresearchgate.net These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex organic molecules.

While specific, documented examples of the use of this compound in the synthesis of complex natural products or pharmaceuticals are not extensively reported in publicly available literature, its potential is evident. The chroman substructure is a common motif in a wide range of biologically active compounds. The ability to functionalize the 5-position through cross-coupling reactions allows for the introduction of diverse substituents, thereby enabling the generation of libraries of novel chroman derivatives for biological screening.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction Type Coupling Partner Catalyst/Conditions (Typical) Resulting Functional Group
Suzuki CouplingAryl or Vinyl Boronic Acid/EsterPd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl or Vinyl
Heck CouplingAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted Alkene
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkyne
Buchwald-Hartwig AminationAminePd₂(dba)₃, Ligand (e.g., BINAP), BaseAmine
Stille CouplingOrganostannanePd(PPh₃)₄Various Carbon Fragments

This table presents potential reactions based on the known reactivity of aryl bromides. Specific conditions for this compound would require experimental optimization.

The synthesis of various substituted chromans via organocatalytic methods has been demonstrated, highlighting the importance of the chroman scaffold in medicinal chemistry. researchgate.net The introduction of a bromo-substituent, as in this compound, provides a handle for further elaboration using transition metal catalysis, thus expanding the accessible chemical space for drug discovery and other applications.

Integration into Polymer Architectures and Macromolecular Design (e.g., as Monomers or Cross-linkers)

There is limited specific information available in the scientific literature regarding the direct integration of this compound into polymer architectures as either a monomer or a cross-linker. However, its structure suggests potential utility in this area.

The bromo-functional group could serve as a site for polymerization or post-polymerization modification. For instance, it could potentially be used in polycondensation reactions or as an initiator in certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). researchgate.netcmu.educmu.edunih.gov In ATRP, an alkyl halide initiator is often used, and while an aryl bromide is less reactive, its use could be explored under specific catalytic conditions.

Alternatively, the chroman ring itself could be part of a monomer that is subsequently polymerized. The bromo-substituent would then be available for post-polymerization functionalization, allowing for the synthesis of functional polymers with tailored properties. pageplace.debohrium.commpg.denih.govpsu.edu For example, after polymerization, the bromo groups along the polymer chain could be converted to other functional groups via the cross-coupling reactions mentioned previously. This would allow for the tuning of the polymer's optical, electronic, or solubility properties.

As a cross-linker, a di-functional derivative of this compound could be synthesized and then used to link polymer chains together, forming a network structure. This is a common strategy for improving the mechanical and thermal properties of polymers.

Role in the Development of Optoelectronic Materials and Photoreactive Systems via Functionalization (e.g., Photochromic Applications)

Specific studies detailing the role of this compound in the development of optoelectronic or photoreactive materials are not readily found in the literature. However, the chroman scaffold is a component of some photochromic molecules. Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color.

The functionalization of the this compound at the bromo-position could be a strategy to incorporate this moiety into larger photochromic systems, such as diarylethenes or spiropyrans. The electronic properties of the chroman unit could influence the photochromic behavior of the resulting molecule, such as its absorption wavelengths, switching speed, and fatigue resistance.

Furthermore, the synthesis of novel organic materials with interesting photoluminescence properties is an active area of research for applications in organic light-emitting diodes (OLEDs). The functionalization of aromatic bromides is a common method to build up the complex conjugated systems required for efficient light emission. cmu.edu The 2,2-dimethylchroman (B156738) unit could be incorporated into such systems to tune the emission color and efficiency.

Precursor for Advanced Catalysts, Ligands, or Chiral Auxiliaries

The development of new chiral ligands and catalysts is crucial for asymmetric synthesis, which is the synthesis of a specific enantiomer of a chiral molecule. While there are no specific reports on the use of this compound as a precursor for catalysts or ligands, its structure contains elements that could be exploited for this purpose.

The chroman ring system can be synthesized in an enantiomerically pure form. researchgate.net Starting with a chiral chroman, the bromo-substituent at the 5-position provides a point of attachment for phosphine (B1218219) groups or other coordinating moieties to create novel chiral ligands. These ligands could then be complexed with transition metals to form asymmetric catalysts. researchgate.netnih.govrsc.org The steric and electronic properties of the 2,2-dimethylchroman backbone would influence the selectivity of the catalyst in asymmetric reactions.

Table 2: Hypothetical Chiral Ligand Synthesis from (R)-5-Bromo-2,2-dimethylchroman

Step Reaction Reagents Intermediate/Product
1Lithiationn-BuLi or t-BuLi(R)-5-Lithio-2,2-dimethylchroman
2PhosphinylationClPPh₂(R)-5-(Diphenylphosphino)-2,2-dimethylchroman
3Metal Complexation[PdCl₂(MeCN)₂]Chiral Palladium(II) Complex

This table outlines a hypothetical synthetic route to a chiral phosphine ligand and its palladium complex. The feasibility and stereochemical outcome would need to be experimentally verified.

The development of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction, is another area of potential application. nih.gov A derivative of this compound could potentially be designed to act as a chiral auxiliary.

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. There is currently no specific information in the scientific literature describing the application of this compound in this field.

However, the design and synthesis of molecules capable of forming specific host-guest complexes is a central theme in supramolecular chemistry. researchgate.netrsc.org The chroman framework could be incorporated into larger macrocyclic structures or other host molecules. The 2,2-dimethyl groups provide a defined steric environment, and the aromatic ring can participate in π-stacking interactions. Functionalization at the 5-position via the bromo-substituent would allow for the introduction of recognition sites, such as hydrogen bond donors or acceptors, to tailor the binding properties of the host molecule for specific guest molecules.

Challenges and Future Directions in 5 Bromo 2,2 Dimethylchroman Research

Development of Highly Stereoselective and Enantioselective Synthetic Routes

A primary challenge in the synthesis of chroman derivatives, including 5-Bromo-2,2-dimethylchroman, is the control of stereochemistry. Many biological and material properties of chiral molecules are dependent on their specific three-dimensional arrangement. Therefore, the development of synthetic routes that can selectively produce a single stereoisomer is of paramount importance.

Future research will likely focus on organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. nih.govnih.gov Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, have shown success in catalyzing asymmetric reactions to form the chroman core with high enantioselectivity (up to 99% ee) and diastereoselectivity. nih.gov These methods often involve cascade or domino reactions, such as oxa-Michael additions, which efficiently construct the heterocyclic ring system. nih.govd-nb.info

Another promising direction is the use of transition metal catalysis. Nickel-catalyzed asymmetric reductive cyclization of aryl-chained alkynones has been reported for the synthesis of chiral chromans bearing quaternary carbon stereocenters with excellent enantioselectivity. researchgate.net Extending these methodologies to substrates that would yield this compound is a logical and important next step. The challenge lies in adapting existing protocols to accommodate the electronic effects and potential steric hindrance of the bromo-substituent at the 5-position.

Catalyst TypeReactionKey AdvantagesRepresentative Substrates
Chiral Organocatalysts (e.g., Squaramide)Asymmetric Oxa-Michael-Nitro-Michael Domino ReactionHigh enantioselectivity and diastereoselectivity, mild conditions.2-Hydroxynitrostyrenes and trans-β-nitroolefins
Bifunctional Organocatalysts (e.g., Cinchona-alkaloid-urea)Intramolecular Oxy-Michael AdditionFacile synthesis of optically active 2-substituted chromans in high yield.Phenol (B47542) derivatives with α,β-unsaturated ketone or thioester moieties
Nickel/P-chiral Monophosphine LigandAsymmetric Intramolecular Reductive CyclizationAccess to chiral chromans with quaternary stereocenters, excellent yields and enantioselectivities.Aryl chained alkynones

Exploration of Novel Reactivity Profiles and Green Chemical Transformations

The bromine atom on the this compound scaffold is a versatile functional handle for further molecular elaboration. Its presence invites the exploration of a wide range of cross-coupling reactions to generate novel derivatives. Future research will undoubtedly focus on leveraging modern palladium-catalyzed reactions such as:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by coupling with boronic acids or their esters, allowing for the introduction of various aryl or vinyl groups. youtube.comorganic-chemistry.org

Sonogashira Coupling: To introduce alkyne functionalities, which are valuable for creating extended π-systems or as precursors for further transformations. nih.govresearchgate.networldoptic.com

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, enabling the synthesis of a diverse array of amino-substituted chroman derivatives. sciencescholar.usgu.se

A significant challenge in this area is the development of "green" chemical transformations. This involves using more environmentally benign catalysts, such as those based on earth-abundant metals like manganese instead of precious metals like palladium, and employing sustainable reaction conditions. researchgate.netajrconline.org Another key area of green chemistry is C-H activation. nih.govnih.gov Developing methods for the direct functionalization of the C-H bonds on the chroman scaffold, without the need for pre-installed functional groups like the bromine atom, would represent a major advance in synthetic efficiency and atom economy. researchgate.net

Reaction TypeCatalyst System (Typical)Bond FormedPotential Application
Suzuki-Miyaura CouplingPalladium complex with phosphine (B1218219) ligandsC-C (Aryl/Vinyl)Synthesis of biaryl or styrenyl chroman derivatives
Sonogashira CouplingPalladium/Copper co-catalystC-C (Alkynyl)Introduction of alkyne moieties for further functionalization
Buchwald-Hartwig AminationPalladium complex with specialized ligandsC-NSynthesis of N-aryl or N-alkyl chroman derivatives
C-H Activation/FunctionalizationPalladium, Rhodium, or Manganese catalystsC-C, C-N, C-ODirect, atom-economical derivatization of the chroman core

Advancements in High-Throughput Synthesis and Screening of Derivatives

To fully explore the potential of the this compound scaffold, particularly in drug discovery and materials science, it is necessary to synthesize and test large numbers of derivatives. High-throughput synthesis (HTS) and combinatorial chemistry are essential for this purpose. ajrconline.orgnih.gov Future efforts will focus on adapting the synthetic routes discussed previously for solid-phase or automated parallel synthesis to create large chemical libraries. ajrconline.orgthermofisher.com

The development of linker strategies compatible with the chroman core will be crucial for solid-phase synthesis. ajrconline.org These libraries can then be subjected to high-throughput screening (HTS) against various biological targets or assessed for desired material properties. youtube.comnih.gov The challenge is not only in the synthesis but also in the development of rapid and reliable screening assays. The ultimate goal is to accelerate the discovery process by efficiently navigating the vast chemical space accessible from the this compound starting material. nih.gov

Integration of Computational Methods for Predictive Design and Discovery

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can guide synthetic efforts and predict the properties of novel derivatives before they are even made.

Molecular Docking: This technique can be used to predict how derivatives might bind to biological targets, such as enzymes or receptors. nih.govnih.govsciencescholar.us By screening virtual libraries of compounds, researchers can prioritize the synthesis of those most likely to be active, saving significant time and resources. nih.govresearchgate.net

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide insights into the electronic structure, stability, and reactivity of this compound and its analogues. d-nb.infonih.gov This information can help in understanding reaction mechanisms and designing more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govmdpi.commdpi.com Once a reliable QSAR model is developed for a set of chroman derivatives, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules. nih.gov

The integration of these computational approaches with experimental work represents a powerful strategy for the rational design and discovery of new functional molecules based on the this compound framework. researchgate.net

Exploration of New, Non-Biological Material Science Applications

While chroman derivatives are extensively studied for their biological activities, their potential in material science remains relatively untapped. The unique photophysical and electronic properties of the chroman ring system suggest that derivatives of this compound could find applications in several areas of materials science.

One exciting possibility is in the field of photochromic materials . kingchroma.comfuturechromes.com Photochromic compounds change color reversibly upon exposure to light, particularly UV light. youtube.comworldoptic.comtransitions.com The chromene scaffold is a key component in many commercial photochromic dyes used in ophthalmic lenses. transitions.com Research into how the 5-bromo and 2,2-dimethyl substituents influence the photochromic behavior—such as the speed of color change, the resulting color, and the fatigue resistance—could lead to the development of new and improved photochromic systems.

Another area of interest is the incorporation of the chroman unit into polymers . chromogene-polymere.demdpi.com The bromine atom can be used as a handle to polymerize or graft the molecule onto a polymer backbone. The resulting materials could possess unique optical, thermal, or mechanical properties. For example, related heterocyclic compounds like coumarins have been incorporated into polyurethanes to create smart and functional materials. mdpi.com Additionally, the inherent flame-retardant properties of halogenated compounds and phosphorus-containing moieties suggest that bromo- and phosphorylated-chroman derivatives could be explored as novel flame retardants for polymers. mdpi.com

Future research will focus on synthesizing novel chroman-based monomers and polymers and characterizing their material properties. This exploration could open up entirely new applications for this versatile heterocyclic scaffold, moving beyond its traditional role in medicinal chemistry.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5-Bromo-2,2-dimethylchroman?

Methodological Answer:

  • Nucleophilic Substitution : Bromination of chroman derivatives often employs electrophilic aromatic substitution or halogenation under controlled conditions. For example, tert-butoxide (as a base) can enhance regioselectivity in bromination reactions by deprotonating intermediates .
  • Purification : Solvent recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Solubility data for structurally similar brominated dioxanes (e.g., 1.049 g/L at 25°C for 5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane) suggest using polar aprotic solvents for crystallization .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents (e.g., NBS) and temperature (40–60°C) to minimize side products.

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm for geminal dimethyl).
    • ¹³C NMR : Confirm bromine’s deshielding effect on adjacent carbons (e.g., C-5 in chroman) .
  • Mass Spectrometry (HRMS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃BrO⁺, expected m/z ≈ 257.01).
  • IR Spectroscopy : Detect C-Br stretching (500–600 cm⁻¹) and chroman’s ether linkage (C-O-C, 1100–1250 cm⁻¹).

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insights : Bromine at C-5 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing effect of Br enhances oxidative addition in Pd-catalyzed reactions .
  • Experimental Design :
    • Use Pd(PPh₃)₄ (1–5 mol%) and aryl boronic acids in THF/H₂O (3:1) at 80°C.
    • Monitor regioselectivity via GC-MS to avoid dimerization or over-reduction.
  • Data Contradictions : If yields differ between batch and flow reactors, assess ligand stability and oxygen sensitivity .

Advanced: What in vitro assays can evaluate the biological activity of this compound?

Methodological Answer:

  • Cell Proliferation Assays :
    • BrdU Incorporation : Treat cells with 20 μM BrdU for 24 hours, fix with ethanol, and detect using anti-BrdU antibodies (e.g., Alexa Fluor 594) .
    • Dose Optimization : For rodent models, subcutaneous doses of 200 mg BrdU per animal are optimal for labeling proliferating cells .
  • Apoptosis Detection : Use nonradioactive TUNEL assays (fluorescein-labeled dUTP) to differentiate apoptosis from necrosis .

Advanced: How can researchers resolve contradictions in solubility data for brominated chroman derivatives?

Methodological Answer:

  • Data Validation : Cross-reference experimental solubility (e.g., shake-flask method) with computational models (e.g., Hansen solubility parameters). For example, 5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane has a measured solubility of 1.049 g/L at 25°C, aligning with predicted logP values .
  • Experimental Adjustments :
    • Test solubility in DMSO (for stock solutions) and PBS (for biological assays).
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation (analogous to 5-Bromo-2'-deoxyuridine hazards) .
    • Avoid light exposure (store in amber vials at –20°C) to prevent photodegradation .
  • Waste Disposal : Neutralize brominated waste with 10% sodium thiosulfate before disposal.

Advanced: How can computational modeling predict the metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential oxidation sites (e.g., C-5 bromine may reduce CYP3A4 affinity).
    • Half-Life Estimation : Compare with analogs like 5-Bromo-2-chloro-N,N-dimethylbenzamide (PubChem CID: 12170460) .
  • Validation : Correlate computational results with in vitro microsomal assays (e.g., rat liver microsomes + NADPH).

Advanced: What strategies address low reproducibility in synthesizing brominated chroman derivatives?

Methodological Answer:

  • Root-Cause Analysis :
    • Moisture Sensitivity : Use molecular sieves or anhydrous solvents if intermediates are hygroscopic.
    • Catalyst Deactivation : Replace Pd catalysts if black precipitates form (indicating Pd aggregation).
  • Quality Control : Implement in-process checks (e.g., inline FTIR for reaction monitoring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.